molecular formula C17H17ClO2 B11702808 4-Chlorophenyl 4-tert-butylbenzoate

4-Chlorophenyl 4-tert-butylbenzoate

Cat. No.: B11702808
M. Wt: 288.8 g/mol
InChI Key: ZGCDPSGQTSOKPN-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-tert-butylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group and a tert-butylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-tert-butylbenzoate typically involves the esterification of 4-chlorophenol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorophenyl 4-tert-butylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 4-tert-butylbenzoate is unique due to the combination of the chlorophenyl and tert-butylbenzoate groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

(4-chlorophenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C17H17ClO2/c1-17(2,3)13-6-4-12(5-7-13)16(19)20-15-10-8-14(18)9-11-15/h4-11H,1-3H3

InChI Key

ZGCDPSGQTSOKPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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